2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]acetamide
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Overview
Description
2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]acetamide is a complex organic compound that features both quinoline and quinoxaline moieties. These structures are known for their significant biological activities and are often explored in pharmaceutical research for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline and quinoxaline intermediates:
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Quinoline Intermediate Synthesis
Starting Material: 2-aminobenzyl alcohol.
Reaction: Cyclization with ethyl acetoacetate under acidic conditions to form 3,4-dihydroquinolin-2-one.
Hydroxylation: Introduction of a hydroxyl group at the 7-position using a hydroxylating agent like oxone.
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Quinoxaline Intermediate Synthesis
Starting Material: o-phenylenediamine.
Reaction: Condensation with glyoxal to form quinoxaline-2,3-dione.
Hydroxylation: Introduction of a hydroxyl group at the 3-position.
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Final Coupling
Reaction: The quinoline and quinoxaline intermediates are coupled via an ether linkage using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Acetylation: The resulting compound is then acetylated to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form quinone derivatives.
Reduction: The carbonyl groups in the quinoxaline moiety can be reduced to form corresponding alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Oxone, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, the compound is explored for its potential as an enzyme inhibitor. The presence of both quinoline and quinoxaline moieties suggests it could interact with multiple biological targets.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Compounds with similar structures have shown promise as anti-cancer, anti-inflammatory, and antimicrobial agents.
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or optical properties due to its conjugated system.
Mechanism of Action
The mechanism by which 2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]acetamide exerts its effects is likely related to its ability to interact with specific enzymes or receptors. The quinoline and quinoxaline moieties can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt cellular processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-hydroxyquinoline: Known for its antimicrobial properties.
3-hydroxyquinoxaline: Studied for its potential as an anti-cancer agent.
4-hydroxyquinoline: Used in the synthesis of various pharmaceuticals.
Uniqueness
What sets 2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]acetamide apart is the combination of both quinoline and quinoxaline moieties in a single molecule. This dual functionality can provide a broader range of biological activities and potential therapeutic applications compared to compounds with only one of these moieties.
Properties
Molecular Formula |
C21H20N4O5 |
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Molecular Weight |
408.4 g/mol |
IUPAC Name |
N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-2-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]acetamide |
InChI |
InChI=1S/C21H20N4O5/c26-18-8-6-13-5-7-14(11-16(13)23-18)30-12-19(27)22-9-10-25-17-4-2-1-3-15(17)24-20(28)21(25)29/h1-5,7,11H,6,8-10,12H2,(H,22,27)(H,23,26)(H,24,28) |
InChI Key |
WBOIGCSOFXVWQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCC(=O)NCCN3C4=CC=CC=C4NC(=O)C3=O |
Origin of Product |
United States |
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